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Compound of Interest

Compound Name: GNE-495

Cat. No.: B15607992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic

(PD) properties of GNE-495, a potent and selective Mitogen-activated protein kinase kinase

kinase kinase 4 (MAP4K4) inhibitor, with other notable MAP4K4 inhibitors, PF-06260933 and

DMX-5804. The information presented is compiled from preclinical studies to assist

researchers in evaluating these compounds for further investigation.

Introduction to MAP4K4 Inhibition
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase

that has emerged as a therapeutic target in a variety of diseases, including cancer, metabolic

disorders, and inflammatory conditions.[1][2] As a member of the Ste20-like kinase family,

MAP4K4 is involved in regulating diverse cellular processes such as cell migration,

inflammation, and insulin signaling. The development of selective inhibitors of MAP4K4, such

as GNE-495, offers a promising avenue for therapeutic intervention in these disease areas.

This guide focuses on the comparative pharmacology of GNE-495 against other known

MAP4K4 inhibitors.

In Vitro Potency and Selectivity
A primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration

(IC50) against its target. GNE-495, PF-06260933, and DMX-5804 all demonstrate potent

inhibition of MAP4K4 in biochemical assays.
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Compound Target IC50 (nM)
Cellular IC50
(nM)

Notes

GNE-495 MAP4K4 3.7[1][3] -

Demonstrates

excellent potency

and good

pharmacokinetic

profiles.[1]

PF-06260933 MAP4K4 3.7[3][4] 160[4]

Orally active and

highly selective.

[4]

DMX-5804 MAP4K4 3[3] -

Potent, orally

active, and

selective

inhibitor.[3]

Pharmacokinetic Profile Comparison
The preclinical pharmacokinetic profiles of GNE-495 have been characterized in multiple

species, demonstrating favorable properties for in vivo studies.[1][5] While comprehensive,

directly comparable pharmacokinetic data for PF-06260933 and DMX-5804 is not available in a

single consolidated source, the following tables summarize the available data for each

compound.

GNE-495 Pharmacokinetic Parameters
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Species Route
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(h)

AUC
(ng·h/m
L)

T1/2 (h)
Bioavail
ability
(%)

Mouse IV 1 - - 1060 3.1 -

PO 5 1180 2 8740 3.7 37

Rat IV 1 - - 1340 3.9 -

PO 5 934 4 9980 4.2 47

Dog IV 1 - - 2160 5.1 -

PO 5 730 2 7050 5.4 41

Data sourced from Ndubaku CO, et al. ACS Med Chem Lett. 2015.

PF-06260933 Pharmacokinetic Information
Published studies indicate that PF-06260933 has suitable pharmacokinetic properties in mice

for use as an in vivo tool.[6][7] However, a potential for time-dependent inhibition of the liver

enzyme CYP3A4 has been noted, which could lead to drug accumulation and toxicity.[7]

DMX-5804 Pharmacokinetic Information
In mouse studies, oral administration of DMX-5804 at 50 mg/kg resulted in plasma

concentrations that exceeded the EC50 for cardiomyocyte protection for nearly a day,

especially with a second dose at 10 hours.[8] For intravenous administration in larger animals,

a soluble pro-drug, DMX-10001, was developed, which rapidly converts to DMX-5804 in vivo.

[9][10]

Pharmacodynamic Effects and Experimental Models
The in vivo efficacy of these MAP4K4 inhibitors has been evaluated in different disease

models, reflecting the diverse roles of MAP4K4 in pathophysiology.

GNE-495 in Retinal Angiogenesis
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GNE-495 has demonstrated efficacy in a neonatal mouse model of retinal angiogenesis.[11]

Intraperitoneal administration to neonatal pups at high doses (25 and 50 mg/kg) resulted in

sustained exposure and recapitulated the phenotype observed in Map4k4 inducible knockout

mice, confirming its in vivo activity.[1][5]

PF-06260933 in Endothelial Permeability and Metabolic
Disease
PF-06260933 has been shown to prevent TNF-α-mediated endothelial permeability in vitro.[4]

In vivo studies in insulin-resistant mouse models demonstrated that treatment with PF-

06260933 improved glucose tolerance and reduced fasting blood glucose levels.[2]

DMX-5804 in Myocardial Infarction
DMX-5804 has been investigated for its cardioprotective effects. In a mouse model of

myocardial infarction, DMX-5804 reduced ischemia-reperfusion injury by more than 50%.[12]

[13]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAP4K4 signaling pathway and a general workflow for

evaluating MAP4K4 inhibitors.
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Click to download full resolution via product page

Caption: MAP4K4 signaling pathway and points of inhibition.
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Caption: General workflow for preclinical evaluation of MAP4K4 inhibitors.

Detailed Experimental Protocols
Neonatal Mouse Retinal Angiogenesis Model (as applied
to GNE-495)

Animal Model: Neonatal C57BL/6 mouse pups.

Compound Administration: GNE-495 is administered via intraperitoneal (IP) injection at

doses of 25 and 50 mg/kg.

Tissue Collection: At desired time points post-injection (e.g., 24 hours), pups are euthanized.

The eyes are enucleated and fixed in 4% paraformaldehyde.

Retinal Dissection and Staining: Retinas are dissected, and the retinal vasculature is stained

with an endothelial cell marker (e.g., isolectin B4 conjugated to a fluorescent probe).

Imaging and Analysis: Flat-mounted retinas are imaged using a confocal microscope. The

extent of vascular outgrowth, vessel density, and branching can be quantified using image

analysis software.

In Vitro Endothelial Permeability Assay (General
Protocol)
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Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a

confluent monolayer on a porous transwell insert.

Treatment: The endothelial monolayer is treated with an inflammatory stimulus (e.g., TNF-α)

in the presence or absence of the MAP4K4 inhibitor (e.g., PF-06260933).

Permeability Measurement: A high-molecular-weight fluorescent tracer (e.g., FITC-dextran)

is added to the upper chamber of the transwell. The amount of tracer that passes through the

monolayer into the lower chamber over a specific time is measured using a fluorescence

plate reader.

Data Analysis: The permeability is expressed as the percentage of the tracer that has

crossed the monolayer compared to control conditions.

Mouse Myocardial Infarction Model (as applied to DMX-
5804)

Animal Model: Adult male C57BL/6 mice.

Surgical Procedure: Mice are anesthetized, and the left anterior descending (LAD) coronary

artery is ligated to induce ischemia. After a defined period of ischemia (e.g., 30-60 minutes),

the ligature is released to allow for reperfusion.

Compound Administration: DMX-5804 (e.g., 50 mg/kg) is administered orally at a specific

time relative to the ischemia-reperfusion injury (e.g., before ischemia or after reperfusion).

Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), the hearts are

excised. The area at risk and the infarcted area are delineated using staining techniques

(e.g., Evans blue and TTC staining).

Data Analysis: The infarct size is calculated as a percentage of the area at risk.

Conclusion
GNE-495, PF-06260933, and DMX-5804 are all potent inhibitors of MAP4K4 with

demonstrated in vivo activity in relevant disease models. GNE-495 has a well-characterized

pharmacokinetic profile across multiple species and has shown efficacy in a model of retinal
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angiogenesis. PF-06260933 is effective in models of endothelial dysfunction and metabolic

disease, though its potential for CYP3A4 inhibition warrants consideration. DMX-5804 shows

promise as a cardioprotective agent. The choice of inhibitor for further research will depend on

the specific biological question and the desired therapeutic application. This guide provides a

foundation for such an evaluation by presenting key comparative data in a structured format.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to GNE-495, a Novel MAP4K4
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15607992#gne-495-s-pharmacokinetic-and-
pharmacodynamic-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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